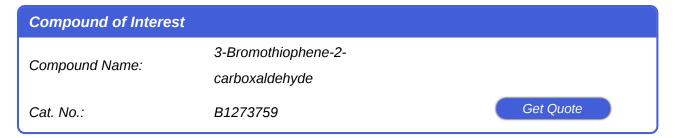


# An In-depth Technical Guide to 3-Bromothiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromothiophene-2-carboxaldehyde**, a key intermediate in organic synthesis and drug discovery. The document details its molecular structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its application in the development of novel therapeutic agents.

### **Core Molecular Data**

**3-Bromothiophene-2-carboxaldehyde**, also known as 3-bromo-2-formylthiophene, is a substituted thiophene derivative. The presence of both a bromine atom and a reactive aldehyde group on the thiophene ring makes it a versatile building block for a wide range of chemical transformations.[1][2]

The molecule consists of a five-membered thiophene ring substituted with a bromine atom at the C3 position and a carboxaldehyde group at the C2 position.

- IUPAC Name: 3-bromothiophene-2-carbaldehyde[3]
- SMILES: O=Cc1sccc1Br[3]
- InChi Key: BCZHCWCOQDRYGS-UHFFFAOYSA-N[3]



A summary of the key quantitative data for **3-Bromothiophene-2-carboxaldehyde** is presented below.

Property	Value	Source
Molecular Formula	C₅H₃BrOS	[3][4][5]
Molecular Weight	191.05 g/mol	[3][4]
CAS Number	930-96-1	[3][4][5]
Appearance	Liquid or Solid	
Density	1.755 g/mL at 25 °C	
Refractive Index	n20/D 1.635	
XLogP3-AA	2.1	[3]

### **Spectroscopic Data**

Spectroscopic analysis is crucial for the unambiguous identification and quality control of **3-Bromothiophene-2-carboxaldehyde**.[6] Key spectral data are summarized below.

Technique	Data Reference
¹H NMR	[7]
<sup>13</sup> C NMR	[7]
Infrared (IR) Spectroscopy	[3][7]
Mass Spectrometry (MS)	[7]

Note: For detailed spectra, please refer to the cited sources.

## **Synthesis Protocols**

The synthesis of **3-Bromothiophene-2-carboxaldehyde** is a critical process for its application in research and development. The following protocols outline established methods for its preparation.



The primary starting material, 3-bromothiophene, can be synthesized from 2,3,5-tribromothiophene.

#### Experimental Protocol:

- Preparation of 2,3,5-tribromothiophene: Thiophene is brominated using an excess of bromine in chloroform. The crude product is washed and refluxed with ethanolic potassium hydroxide.[8]
- Reductive Debromination: 2,3,5-tribromothiophene is mixed with zinc dust in a mixture of acetic acid and water.[8]
- The mixture is refluxed for several hours.
- After cooling, the organic layer is separated, washed, dried over calcium chloride, and fractionated to yield pure 3-bromothiophene.[8]

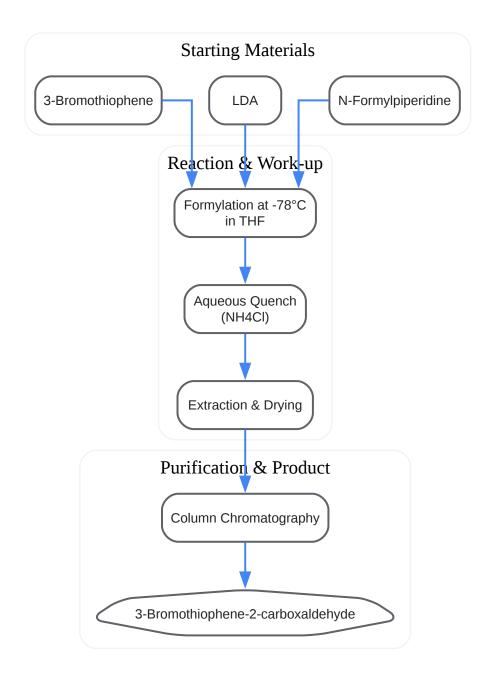
This protocol describes the introduction of the formyl group onto the 3-bromothiophene ring.[9]

#### Experimental Protocol:

- Dissolve 3-Bromothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.[9]
- Slowly add lithium diisopropylamide (LDA) dropwise to the stirred solution at -78 °C.[9]
- Stir the mixture for 30 minutes, then add N-formylpiperidine (1 equivalent).[9]
- Allow the reaction to proceed until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material (approximately 3 hours).[9]
- Quench the reaction with 20% aqueous ammonium chloride.[9]
- Perform an aqueous work-up by extracting the product into an organic solvent (e.g., diethyl ether).
- Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain **3-Bromothiophene-2-**



#### carboxaldehyde.[9]



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Synthesis workflow for **3-Bromothiophene-2-carboxaldehyde**.

## **Chemical Reactivity and Applications**

The synthetic utility of **3-Bromothiophene-2-carboxaldehyde** arises from the distinct reactivity of its aldehyde and bromo substituents, allowing for selective, stepwise transformations.[2]

### Foundational & Exploratory





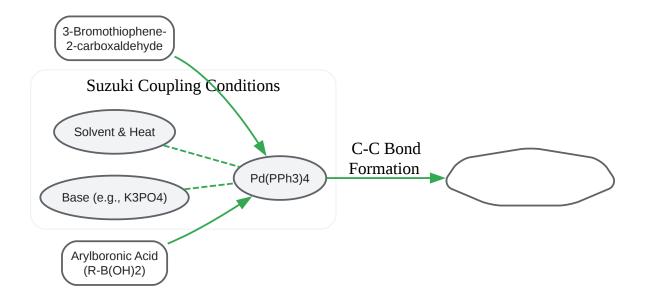
The carbon-bromine bond at the C3 position is highly susceptible to forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2][10] These reactions are fundamental in medicinal chemistry for constructing complex molecular scaffolds.[10] For example, the Suzuki coupling with arylboronic acids provides an efficient route to 3-aryl-thiophene-2-carboxaldehydes, which are precursors to compounds with potential anti-cancer activity.[2][9]

General Protocol for Suzuki-Miyaura Coupling:

- In a Schlenk flask, combine **3-Bromothiophene-2-carboxaldehyde** (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), and a base such as potassium phosphate (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
- Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0)
   [Pd(PPh<sub>3</sub>)<sub>4</sub>] (2-5 mol%).
- Add degassed solvents, typically a mixture like 1,4-dioxane and water.
- Heat the reaction mixture (e.g., to 90 °C) and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
- After completion, cool the reaction, dilute with an organic solvent, and perform an aqueous work-up.
- The crude product is purified by column chromatography.

This protocol is a general representation based on similar substrates and may require optimization.[10]





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Logical relationship in a Suzuki cross-coupling reaction.

The aldehyde functional group is a versatile handle for various chemical modifications, including Wittig reactions to form alkenes, reductions to alcohols, and oxidations to carboxylic acids.[2] This dual reactivity makes **3-Bromothiophene-2-carboxaldehyde** an important intermediate for synthesizing diverse libraries of thiophene-based compounds for drug screening and materials science.[1][9]

### Safety and Handling

**3-Bromothiophene-2-carboxaldehyde** is classified as an irritant. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Hazard Statements:
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.[3]
  - H335: May cause respiratory irritation.[3]
- Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[3][4]



Always consult the Safety Data Sheet (SDS) from the supplier before use.

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